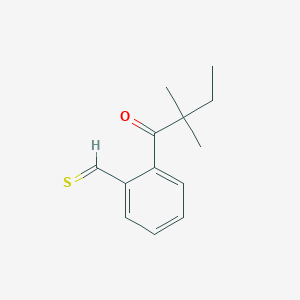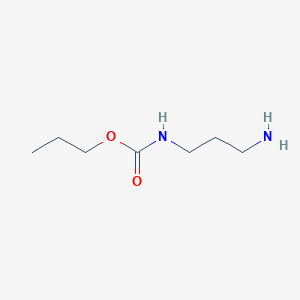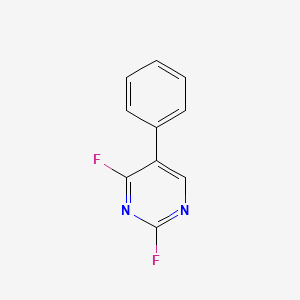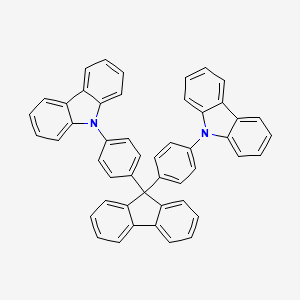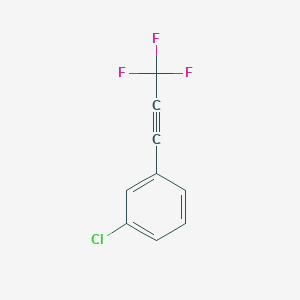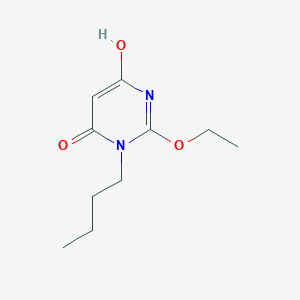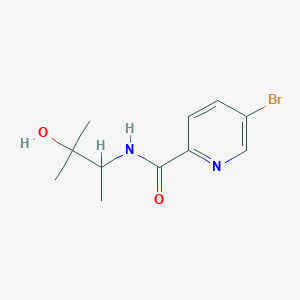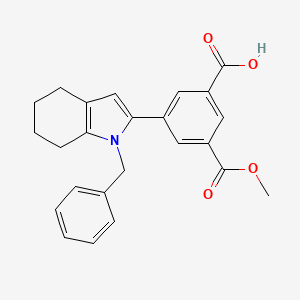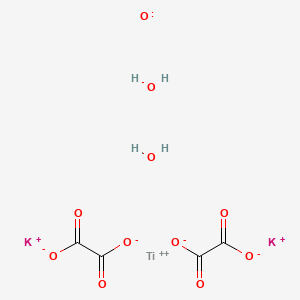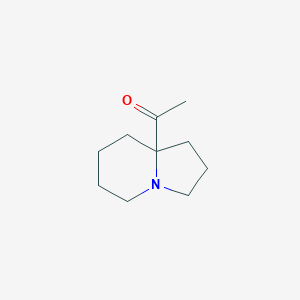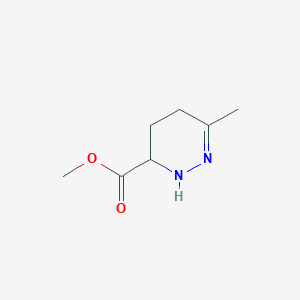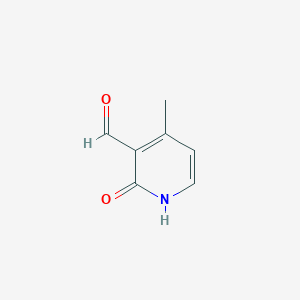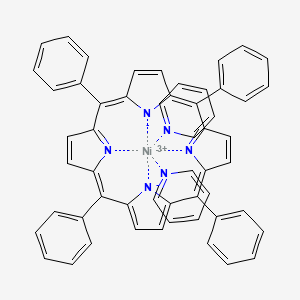
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is a metal-organic compound with the chemical formula [Ni(TPP)(py)2], where TPP stands for tetraphenylporphyrin and py represents pyridine This compound is known for its unique coordination structure, where the nickel ion is coordinated to a tetraphenylporphyrin ligand and two pyridine molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin and pyridine under controlled conditions. One common method involves the following steps:
Preparation of Tetraphenylporphyrin (TPP): Tetraphenylporphyrin is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Formation of Nickel(II) Tetraphenylporphyrin Complex: Nickel(II) acetate or nickel(II) chloride is reacted with tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.
Coordination with Pyridine: The resulting nickel(II) tetraphenylporphyrin complex is then treated with an excess of pyridine to form Bis(pyridine)(tetraphenylporphyrinato)nickel(1+).
Industrial Production Methods
Industrial production methods for Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same fundamental steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biomimetic systems, where it mimics the behavior of natural enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable framework that supports the nickel center, while the pyridine ligands can be easily replaced or modified to tune the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyridine)(tetraphenylporphyrinato)cobalt(1+): Similar structure but with cobalt as the central metal ion.
Bis(pyridine)(tetraphenylporphyrinato)copper(1+): Copper-based analog with similar coordination properties.
Bis(pyridine)(tetraphenylporphyrinato)iron(1+): Iron-based compound with distinct redox properties.
Uniqueness
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+) is unique due to its specific coordination environment and the versatility of nickel in various oxidation states. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C54H38N6Ni+ |
|---|---|
Peso molecular |
829.6 g/mol |
Nombre IUPAC |
nickel(3+);pyridine;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+3 |
Clave InChI |
MJBUMBSLUXXIGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
